molecular formula C20H20N2OS B2523379 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034476-56-5

4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2523379
CAS No.: 2034476-56-5
M. Wt: 336.45
InChI Key: WCFXBVUYVLAOQO-UHFFFAOYSA-N
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Description

4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core with a propyl group at the 4-position and a pyridinylmethyl group substituted with a thiophene ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrobenzamides, halobenzamides

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is unique due to the presence of both thiophene and pyridine rings, which confer distinct electronic properties and enhance its potential as a versatile compound in various applications. The combination of these rings allows for specific interactions with biological targets and materials, making it a valuable compound for research and development .

Properties

IUPAC Name

4-propyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-2-3-15-4-6-17(7-5-15)20(23)22-13-16-8-10-21-19(12-16)18-9-11-24-14-18/h4-12,14H,2-3,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFXBVUYVLAOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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